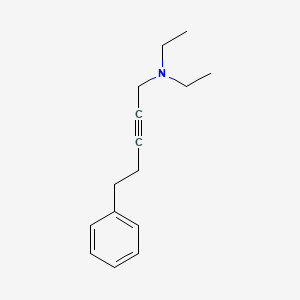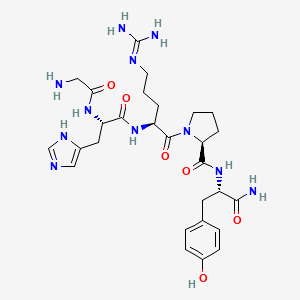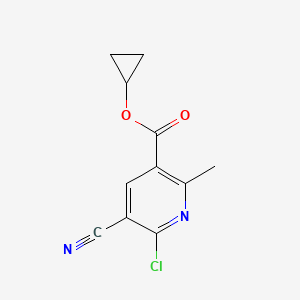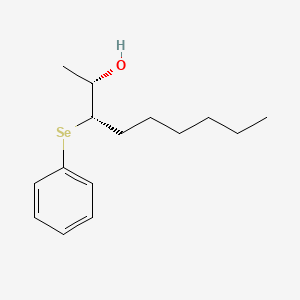
1-(9-Phenylnonyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Phenylnonyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a long phenyl-substituted nonyl chain attached to the triazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Phenylnonyl)-1H-1,2,4-triazole typically involves the reaction of 9-phenylnonyl bromide with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(9-Phenylnonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles.
Applications De Recherche Scientifique
1-(9-Phenylnonyl)-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(9-Phenylnonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
1-(9-Phenylnonyl)-1H-1,2,3-triazole: Similar structure but with a different triazole isomer.
1-(9-Phenylnonyl)-1H-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.
1-(9-Phenylnonyl)-1H-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a triazole ring.
Uniqueness: 1-(9-Phenylnonyl)-1H-1,2,4-triazole is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity. The long phenyl-substituted nonyl chain also contributes to its unique properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919800-85-4 |
|---|---|
Formule moléculaire |
C17H25N3 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
1-(9-phenylnonyl)-1,2,4-triazole |
InChI |
InChI=1S/C17H25N3/c1(3-5-10-14-20-16-18-15-19-20)2-4-7-11-17-12-8-6-9-13-17/h6,8-9,12-13,15-16H,1-5,7,10-11,14H2 |
Clé InChI |
YYYHNNSVDREOPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCCCN2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)

![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)



![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)

![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)
